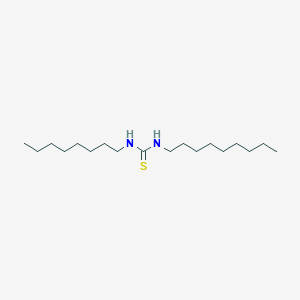
N-Nonyl-N'-octylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nonyl-N’-octylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features nonyl and octyl groups attached to the nitrogen atoms, making it a unique derivative of thiourea.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonyl-N’-octylthiourea typically involves the reaction of nonylamine and octylamine with thiourea. The reaction is carried out in an aqueous medium, often under reflux conditions. The general procedure involves mixing the amines with thiourea in the presence of a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of N-Nonyl-N’-octylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Nonyl-N’-octylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The nonyl and octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various alkyl or aryl thiourea derivatives.
Scientific Research Applications
N-Nonyl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of lubricants and as an additive in the production of polymers
Mechanism of Action
The mechanism of action of N-Nonyl-N’-octylthiourea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Another thiourea derivative with a phenyl group attached to the nitrogen atom.
N,N’-Diethylthiourea: A thiourea derivative with ethyl groups attached to both nitrogen atoms.
N,N’-Diphenylthiourea: A thiourea derivative with phenyl groups attached to both nitrogen atoms.
Uniqueness
N-Nonyl-N’-octylthiourea is unique due to the presence of long alkyl chains (nonyl and octyl groups), which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that other thiourea derivatives may not be able to fulfill .
Properties
CAS No. |
62552-17-4 |
|---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-nonyl-3-octylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-3-5-7-9-11-13-15-17-20-18(21)19-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21) |
InChI Key |
BVEXOHODEKPDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















